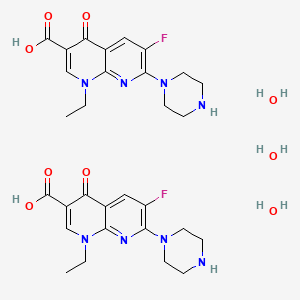

Enoxacin Sesquihydrate

Vue d'ensemble

Description

L'énoxacine sesquihydratée est un agent antibactérien de la famille des fluoroquinolones. C'est un antibiotique à large spectre efficace contre les bactéries Gram-positives et Gram-négatives. Ce composé est particulièrement utilisé dans le traitement des infections des voies urinaires et de la gonorrhée . L'énoxacine sesquihydratée est connue pour sa capacité à inhiber la gyrase de l'ADN bactérien et la topoisomérase IV, qui sont des enzymes essentielles à la réplication de l'ADN bactérien .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'énoxacine sesquihydratée implique la réaction de l'acide 1-éthyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-pipérazinyl)-1,8-naphtyridine-3-carboxylique avec de l'eau pour former la forme sesquihydratée. Les conditions de réaction impliquent généralement une température et un pH contrôlés pour assurer la formation du sesquihydrate .

Méthodes de Production Industrielle : La production industrielle de l'énoxacine sesquihydratée suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : L'énoxacine sesquihydratée subit diverses réactions chimiques, notamment :

Oxydation : L'énoxacine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule d'énoxacine.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle pipérazine ou d'autres groupes fonctionnels.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de métabolites hydroxylés .

4. Applications de la Recherche Scientifique

L'énoxacine sesquihydratée a un large éventail d'applications de recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et dans les processus de contrôle de la qualité.

5. Mécanisme d'Action

L'énoxacine sesquihydratée exerce ses effets antibactériens en inhibant les enzymes bactériennes gyrase de l'ADN et topoisomérase IV. Ces enzymes sont essentielles à la réplication, la transcription, la réparation et la recombinaison de l'ADN. En inhibant ces enzymes, l'énoxacine sesquihydratée empêche la réplication de l'ADN bactérien, ce qui entraîne la mort des cellules bactériennes . De plus, il a été constaté que l'énoxacine sesquihydratée améliore le traitement des microARN, ce qui peut influencer davantage l'expression des gènes .

Composés Similaires :

Ciprofloxacine : Une autre fluoroquinolone avec un mécanisme d'action similaire mais un spectre d'activité différent.

Norfloxacine : Similaire à l'énoxacine, mais principalement utilisée pour les infections des voies urinaires.

Ofloxacine : Une autre fluoroquinolone avec un spectre d'activité plus large.

Unicité : L'énoxacine sesquihydratée est unique en raison de son activité spécifique contre certaines souches bactériennes et de sa capacité à améliorer le traitement des microARN. Cela en fait un composé précieux pour les applications cliniques et de recherche .

Applications De Recherche Scientifique

Enoxacin sesquihydrate has a wide range of scientific research applications:

Mécanisme D'action

Enoxacin sesquihydrate exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to bacterial cell death . Additionally, this compound has been found to enhance the processing of microRNAs, which can further influence gene expression .

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.

Norfloxacin: Similar to enoxacin but primarily used for urinary tract infections.

Ofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Uniqueness: Enoxacin sesquihydrate is unique due to its specific activity against certain bacterial strains and its ability to enhance microRNA processing. This makes it a valuable compound for both clinical and research applications .

Activité Biologique

Enoxacin sesquihydrate is a fluoroquinolone antibiotic with a broad spectrum of antibacterial activity, primarily used in treating urinary tract infections and gonorrhea. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies highlighting its therapeutic potential and safety profile.

Enoxacin functions as a bactericidal agent by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, repair, and recombination. This action leads to the disruption of bacterial cell division and ultimately results in cell death. Enoxacin's effectiveness extends to both Gram-positive and Gram-negative bacteria, making it a versatile treatment option for various infections .

Pharmacokinetics

Absorption and Distribution:

- After oral administration, enoxacin is rapidly absorbed from the gastrointestinal tract.

- Tissue concentrations often exceed serum concentrations, indicating effective distribution to target sites .

Metabolism:

- Enoxacin is 35-40% bound to serum proteins.

- Approximately 60% of an orally administered dose is excreted unchanged in urine within 24 hours, with a serum elimination half-life averaging around 6 hours .

Biological Activity Overview

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 694.68 g/mol |

| Optical Activity | None |

| Serum Protein Binding | 35-40% |

| Elimination Half-Life | ~6 hours |

Case Studies and Research Findings

- Antitumor Activity:

- Adverse Effects:

- Caffeine Interaction:

Safety Profile

Enoxacin is associated with several side effects typical of fluoroquinolones:

Propriétés

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNNITGJCMPHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F2N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84294-96-2 | |

| Record name | Enoxacin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENOXACIN SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does enoxacin sesquihydrate interact with tyrosinase and what are the downstream effects of this interaction?

A1: The study demonstrated that this compound acts as a tyrosinase inhibitor []. While the exact binding site wasn't specified for this compound specifically, the research indicates that fluoroquinolones, including this compound, likely bind within the active region of the tyrosinase enzyme []. This binding inhibits the enzyme's activity, ultimately interfering with melanin production []. This finding is particularly interesting because melanin plays a crucial role in several biological processes, including pigmentation and protection against UV radiation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.